Citronellyl tiglate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

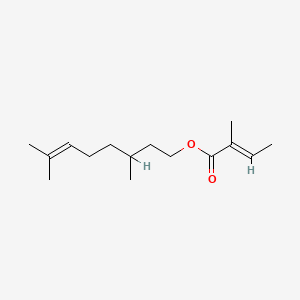

Citronellyl tiglate is an organic compound with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol . . This compound is an ester formed from citronellol and tiglic acid. It is commonly used in the fragrance industry due to its pleasant aroma.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Citronellyl tiglate can be synthesized through the esterification of citronellol with tiglic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of azeotropic distillation can help in the removal of water formed during the esterification process, thereby driving the reaction to completion .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the double bonds present in its structure. Common oxidizing agents include potassium permanganate and ozone.

Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a palladium or platinum catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Aqueous sodium hydroxide for hydrolysis reactions.

Major Products Formed:

Oxidation: Formation of epoxides or diols.

Reduction: Formation of saturated esters.

Substitution: Formation of citronellol and tiglic acid.

Aplicaciones Científicas De Investigación

Citronellyl tiglate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Widely used in the fragrance industry for its pleasant aroma and stability.

Mecanismo De Acción

The mechanism of action of citronellyl tiglate involves its interaction with biological membranes. The ester functional group allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .

Comparación Con Compuestos Similares

Citronellyl acetate: Another ester of citronellol, but with acetic acid instead of tiglic acid.

Geranyl tiglate: Similar structure but with geraniol instead of citronellol.

Neryl tiglate: Similar structure but with nerol instead of citronellol.

Uniqueness: Citronellyl tiglate is unique due to its specific combination of citronellol and tiglic acid, which imparts distinct chemical properties and a unique aroma profile. Its stability and pleasant scent make it particularly valuable in the fragrance industry .

Actividad Biológica

Citronellyl tiglate is an ester derived from citronellol and tiglic acid, primarily found in essential oils from plants such as Pelargonium and Geranium species. This compound has garnered attention for its potential biological activities, including antioxidant, antibacterial, and cytotoxic properties. This article synthesizes current research findings on the biological activity of this compound, presenting a comprehensive overview that includes data tables and case studies.

Chemical Composition and Properties

This compound has the chemical formula C15H26O2 and is characterized by its fruity aroma. It is often present in essential oils and contributes to the fragrance profile of various plants. The compound's structure allows it to interact with biological systems, which is reflected in its pharmacological properties.

Antioxidant Activity

Antioxidant activity is a significant aspect of this compound's biological profile. Studies have demonstrated that it possesses notable free radical scavenging capabilities. For instance, in a DPPH assay, the IC50 value for this compound was reported to be 3.57±0.13mg mL, indicating a moderate antioxidant potential compared to other compounds .

| Assay Type | IC50 Value (mg/mL) |

|---|---|

| DPPH | 3.57 ± 0.13 |

| ABTS | 1.14 ± 0.08 |

Antibacterial Activity

This compound exhibits antibacterial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. A study comparing the antibacterial effects of this compound with standard antibiotics showed that it was effective at lower concentrations than some common treatments .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

Cytotoxicity

The cytotoxic effects of this compound have also been investigated in various cancer cell lines. In vitro studies using the MTS assay revealed that this compound can induce cell death in cancer cells, with IC50 values indicating its effectiveness:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 32.71 ± 1.25 |

| Hep3B | 40.71 ± 1.89 |

| HeLa | 315.19 ± 20.5 |

These findings suggest that this compound may have potential as a therapeutic agent in cancer treatment .

Study on Essential Oils

A study published in Antioxidants examined the essential oil composition of Pelargonium graveolens, where this compound was identified as one of the significant components contributing to its biological activity . The research highlighted the oil's strong antioxidant and antibacterial properties, supporting the therapeutic potential of its constituents.

Comparative Analysis with Other Compounds

In another investigation comparing various esters, this compound was shown to have superior antibacterial activity compared to geranyl tiglate, which underscores its potential application in developing natural antimicrobial agents .

Propiedades

Número CAS |

24717-85-9 |

|---|---|

Fórmula molecular |

C15H26O2 |

Peso molecular |

238.37 g/mol |

Nombre IUPAC |

3,7-dimethyloct-6-enyl 2-methylbut-2-enoate |

InChI |

InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,13H,7,9-11H2,1-5H3 |

Clave InChI |

UCFQYMKLDPWFHZ-UHFFFAOYSA-N |

SMILES |

CC=C(C)C(=O)OCCC(C)CCC=C(C)C |

SMILES canónico |

CC=C(C)C(=O)OCCC(C)CCC=C(C)C |

Key on ui other cas no. |

255714-11-5 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.